molecular formula C14H19N3O5 B2408345 (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1085841-44-6

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2408345
CAS RN: 1085841-44-6
M. Wt: 309.322
InChI Key: FBDBOJSDDWQIBC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate, also known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). This compound has been widely studied for its potential use in cancer treatment, as well as in other areas of scientific research.

Scientific Research Applications

Radioprotective Research

  • Radioprotection Potential : Nitroxyl compounds, closely related to (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate, have been studied for their potential as radioprotective drugs. Novel chiral nitronyl nitroxyl radicals, sharing a similar structural framework, exhibited cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).

Stability and Resistance Studies

  • Stability in Biological Systems : Pyrrolidine nitroxides, structurally akin to the compound , are known for their high resistance to bioreduction, making them suitable for use in biological studies. Studies on pyrrolidine nitroxides have shown excellent stability and resistance to reduction (Taratayko et al., 2022).

Chemical Synthesis and Modification

  • Asymmetric Synthesis : The compound (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is structurally related to N-tert-butyl disubstituted pyrrolidines, which have been synthesized using a nitrile anion cyclization strategy. This method provides an efficient way to create chiral pyrrolidine structures (Chung et al., 2005).

Biological Activity and Drug Development

  • Antibacterial Activity : Research on derivatives of pyrrolidine, including those with tert-butyl and nitrophenyl groups, has shown promising antibacterial properties. These studies provide insight into the potential use of similar compounds in the development of new antibacterial agents (Bouzard et al., 1992).

Supramolecular Chemistry

  • Supramolecular Arrangements : Compounds with a 3-oxopyrrolidine structure, which is structurally related to the compound , have been synthesized and analyzed for their crystal structure. These studies highlight the role of weak interactions in controlling the conformation and construction of supramolecular assemblies (Samipillai et al., 2016).

properties

IUPAC Name

tert-butyl (3S)-3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDBOJSDDWQIBC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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